N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULSLDZQHEPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dichlorobenzohydrazide with 2-methylpropanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, modulating cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole Derivatives with Thiazolyl and Sulfanyl Substituents
Compounds 7c , 7d , 7e , and 7f from share the 1,3,4-oxadiazole backbone but differ in substituents. For example:
- 7c : C₁₆H₁₇N₅O₂S₂ (MW = 375 g/mol), melting point = 134–178°C.
- 7f : C₁₇H₁₉N₅O₂S₂ (MW = 389 g/mol), melting point = 134–178°C.
Key Differences :
- The target compound lacks the sulfanyl and thiazolyl groups present in these analogs, resulting in a lower molecular weight (~300 vs. 375–389 g/mol).
- The absence of sulfur-containing groups may reduce hydrogen-bonding capacity and alter solubility .
Dichlorophenyl-Substituted Sulfonamides
N-(2,5-Dichlorophenyl)methanesulfonamide (WIHGUQ) , reported in , shares the 2,5-dichlorophenyl group but replaces the oxadiazole-propanamide unit with a methanesulfonamide group.
- Molecular Formula: C₇H₆Cl₂NO₂S (MW = 251.1 g/mol).
- Functional Impact : Sulfonamides typically exhibit strong hydrogen-bonding and acidity due to the -SO₂NH- group, whereas the oxadiazole-propanamide structure in the target compound may prioritize hydrophobic interactions .
Dichlorophenyl-Propanamide Herbicides
Propanil (N-(3,4-dichlorophenyl)propanamide, ) is a herbicide with a simpler propanamide-dichlorophenyl structure.
- Molecular Formula: C₉H₉Cl₂NO (MW = 218.08 g/mol).
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Parameters
Key Observations:
- Rigidity vs. Flexibility : The oxadiazole ring in the target compound likely increases thermal stability compared to propanil.
- Polarity : Sulfonamides (e.g., WIHGUQ) are more polar than oxadiazole-amides, affecting solubility and bioavailability.
- Bioactivity : Thiazolyl-sulfanyl analogs () may target enzymes requiring sulfur participation, whereas the target compound’s dichlorophenyl group could enhance receptor binding .
Computational and Theoretical Insights
- DFT Studies : highlights the importance of exact exchange in density-functional theory (DFT) for accurate thermochemical predictions. This method could elucidate the target compound’s electronic structure, such as charge distribution on the dichlorophenyl ring.
- Basis Sets : The 6-31G* basis set () provides reliable geometry optimization for hypervalent systems, aiding in comparisons of bond lengths and angles between the target compound and its analogs .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and therapeutic potential.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl moiety and a 2-methylpropanamide group. Its molecular formula is with a molecular weight of approximately 284.15 g/mol. The unique structural arrangement contributes to its distinctive chemical properties and potential bioactivity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been proposed to act as an inhibitor of protein kinases, which play vital roles in cell signaling and proliferation.
- Binding Affinity : Interaction studies have shown that the compound binds to various biological targets. This binding can modulate the activity of these targets, leading to diverse biological effects.
- Anticancer Activity : Similar compounds within the oxadiazole family have shown significant anticancer properties. The structural features of this compound may allow it to disrupt microtubule dynamics or interfere with cell cycle progression .
In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : Studies indicate that this compound exhibits low cytotoxicity up to concentrations of 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 92 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining biological potency. Substituents on the oxadiazole ring and variations in the amide group can significantly influence activity.
| Compound Variant | IC50 (µM) | Observations |
|---|---|---|
| Parent Compound | 180 | Moderate potency against target |
| Variant A | 50 | Increased potency |
| Variant B | 10 | Significant enhancement in activity |
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Cancer Therapeutics : A study demonstrated that similar oxadiazole derivatives exhibited potent antiproliferative effects against various cancer cell lines. Mechanistic investigations revealed that these compounds could disrupt microtubule formation and induce mitotic arrest .
- Inflammatory Disorders : Another study suggested that oxadiazole derivatives could modulate inflammatory pathways by inhibiting specific cytokines involved in chronic inflammation.
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide?
- Methodology : The synthesis typically involves coupling 2-methylpropanoyl chloride with a pre-synthesized 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine intermediate. Key steps include:
- Reaction conditions : Refluxing in triethylamine (TEA) or pyridine to neutralize HCl byproducts .
- Monitoring : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate systems to track reaction progress .
- Purification : Recrystallization from non-polar solvents (e.g., pet-ether) to isolate the pure product .
Q. How is the structural characterization of this compound performed?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and crystal packing. For example, SCXRD studies of analogous oxadiazoles reveal planar oxadiazole rings and dihedral angles between substituents (e.g., 2,5-dichlorophenyl group at ~15° relative to the oxadiazole plane) .
- Spectroscopy :
- NMR : H and C NMR to confirm proton environments and carbonyl/oxadiazole carbons.
- FT-IR : Peaks at ~1650–1700 cm for amide C=O and 950–980 cm for oxadiazole C-O-C .
Q. What in vitro biological screening methods are used to evaluate its activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
- Approach :
- Variable standardization : Control cell lines (e.g., ATCC-certified), assay protocols (e.g., consistent incubation times), and compound purity (HPLC ≥95%) .
- Structural analogs : Compare substituent effects (e.g., replacing 2,5-dichlorophenyl with 4-chlorophenyl reduces potency by ~40%) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP >3 correlates with improved membrane permeability) .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Methods :
- Pro-drug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- SAR studies : Modify substituents on the oxadiazole or propanamide moieties:
| Substituent Position | Modification | Effect on LogP | Bioactivity Trend |
|---|---|---|---|
| Oxadiazole C-5 | Electron-withdrawing groups (e.g., -Cl) | ↑ LogP | ↑ Cytotoxicity |
| Propanamide α-methyl | Bulky groups (e.g., isopropyl) | ↓ Metabolic clearance | ↑ Plasma half-life |
Q. How can computational methods guide mechanistic studies?
- Tools :
- Molecular docking : Predict binding modes to targets (e.g., EGFR kinase: oxadiazole interacts with hinge region via H-bonds) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Relate electronic parameters (e.g., Hammett σ) to IC values for lead optimization .
Methodological Notes
- Synthesis Challenges : Side reactions (e.g., oxadiazole ring degradation under acidic conditions) require strict pH control .
- Crystallography : Slow evaporation from DMSO/EtOH yields diffraction-quality crystals .
- Bioactivity Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
